6-Amino-6-deoxy-D-fructose
Description
Overview of Deoxy Sugars and Amino Sugars in Biological and Synthetic Systems
Carbohydrates, or sugars, are fundamental biological molecules. In their basic form, they are polyhydroxy aldehydes or ketones. However, nature and science have introduced modifications to these basic structures, leading to the formation of derivatives with specialized functions. Among these are deoxy sugars and amino sugars.
Deoxy Sugars: These are sugars in which a hydroxyl (-OH) group has been replaced by a hydrogen (-H) atom. libretexts.org The absence of this oxygen atom significantly alters the sugar's properties. libretexts.orglibretexts.org One of the most prominent examples is 2-deoxyribose, the sugar component of deoxyribonucleic acid (DNA). libretexts.orglibretexts.org
Amino Sugars: In amino sugars, a hydroxyl group is replaced by an amino group (-NH2). libretexts.orgontosight.ai These compounds are widespread in nature and are integral components of various biological structures. ontosight.aiontosight.ai For instance, N-acetylglucosamine is the primary component of chitin, which forms the exoskeletons of arthropods and the cell walls of fungi. libretexts.orglibretexts.org Amino sugars are also found in glycoproteins, glycolipids, and glycosaminoglycans, where they play roles in cell-to-cell recognition, signaling, and structural support. ontosight.aiontosight.aislideshare.net The introduction of an amino group provides a site for further chemical modifications and interactions.
The Significance of Fructose (B13574) Derivatives and Analogues in Contemporary Chemical Biology
Fructose, a ketohexose, and its derivatives are of considerable interest in chemical biology, particularly in the study of carbohydrate metabolism and transport. Fructose analogues, which are structurally similar to fructose, are invaluable tools for investigating the function of specific glucose transporters (GLUTs). longdom.org
The GLUT family of proteins facilitates the transport of monosaccharides across cell membranes. elifesciences.org While most GLUT isoforms primarily transport glucose, GLUT5 is a specific fructose transporter. elifesciences.orgportlandpress.com By designing and synthesizing fructose analogues, researchers can probe the binding site of GLUT5 and develop inhibitors. nih.govresearchgate.net This is particularly relevant in the context of diseases where fructose metabolism is implicated. For example, studies have shown that the C-6 position of fructose is a suitable point for modification to create affinity probes for GLUT5 without significantly disrupting binding. nih.gov This has led to the development of various 6-substituted D-fructose derivatives for studying GLUT5. ualberta.ca
Structural Features and Stereochemical Considerations Pertaining to 6-Amino-6-deoxy-D-fructose
This compound is a derivative of D-fructose where the hydroxyl group at the C-6 position is replaced by an amino group. This modification introduces a basic nitrogen atom at the terminus of the carbon chain.
Key Structural Features:
Parent Sugar: D-fructose, a ketohexose.
Modification: An amino group (-NH2) replaces the hydroxyl group (-OH) at the C-6 position.
Chemical Formula: C6H13NO5.
The stereochemistry of the parent D-fructose molecule is retained at the chiral centers (C-3, C-4, and C-5). The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C-5), which is the same as in D-glyceraldehyde. The introduction of the amino group at the C-6 position does not create a new chiral center.
In solution, like fructose, this compound can exist in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.
Historical Perspectives on the Discovery and Initial Characterization of Amino Deoxy-Ketoses
The study of amino sugars has its roots in the late 19th and early 20th centuries. The initial focus was on amino aldoses, such as glucosamine. The synthesis and characterization of amino ketoses came later, often as part of broader investigations into carbohydrate chemistry and the Maillard reaction.
The Maillard reaction , first described by Louis-Camille Maillard in 1912, involves the reaction of a reducing sugar with an amino acid. nih.govlatu.org.uybrewersjournal.ca A key step in this complex series of reactions is the formation of an N-substituted glycosylamine, which can then undergo rearrangement.
When an aldose reacts with an amine, the resulting N-glycoside can rearrange to a 1-amino-1-deoxy-ketose. This is known as the Amadori rearrangement , discovered by Mario Amadori in 1925. nih.govwikipedia.org
Conversely, when a ketose (like fructose) reacts with an amine, the intermediate can rearrange to a 2-amino-2-deoxy-aldose. This is known as the Heyns rearrangement , named after Kurt Heyns. brewersjournal.caresearchgate.net
While the Heyns rearrangement produces 2-amino-2-deoxy-aldoses, the synthesis of other amino deoxy-ketoses, such as this compound, required the development of more targeted synthetic methods. These methods often involve the selective modification of the primary hydroxyl group at the C-6 position of fructose or its protected derivatives. The synthesis of such compounds is often a multi-step process. researchgate.netmdpi.com For example, a common strategy involves the conversion of the C-6 hydroxyl group into a good leaving group (like a tosylate), followed by nucleophilic substitution with an azide (B81097) ion (N3-), and subsequent reduction of the azide to an amine. mdpi.comgoogle.com
The development of these synthetic routes has made compounds like this compound more accessible for research, particularly for their potential applications in medicinal chemistry and as probes for studying biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3,4,5-tetrahydroxyhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNPKRMTASTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modifications and Derivatization Strategies of 6 Amino 6 Deoxy D Fructose
Synthesis of Oligosaccharide and Polysaccharide Intermediates
The incorporation of 6-amino-6-deoxy-D-fructose units into larger carbohydrate structures is a key strategy for creating functional biopolymers. Rather than serving as a glycosyl donor for chain elongation, 6-amino-6-deoxy functionality is typically introduced by modifying existing oligo- and polysaccharides. This process often involves the regioselective conversion of the primary C-6 hydroxyl group of a sugar residue within the polymer into an amino group.
Commonly, this transformation is achieved via a multi-step sequence starting with the activation of the C-6 hydroxyl group, for example, through tosylation or mesylation. This is followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻) and subsequent reduction to the primary amine. This approach has been successfully applied to various polysaccharides, yielding derivatives with altered physicochemical properties, such as improved solubility and the potential for further functionalization. The resulting amino-polysaccharides can be considered polymers containing 6-amino-6-deoxy-hexose units, demonstrating the role of this moiety as a structural component rather than a direct precursor in polymerization.
Complex Carbohydrate Modification Experiments
The amino group at the C-6 position serves as a chemical handle for the modification of complex carbohydrates, enabling the attachment of various functional groups or molecules. These modifications can dramatically alter the properties of the parent carbohydrate, such as its solubility, charge, and ability to interact with biological systems.
For instance, nucleotide-activated sugars are essential intermediates in the enzymatic synthesis of complex glycans. The synthesis of analogues like UDP-6-azido-6-deoxy-D-glucose, which can be enzymatically incorporated into glycans, provides a clear example. The azido (B1232118) group in this molecule serves as a masked form of the amine, which can be reduced to yield the 6-amino functionality within a larger, biologically synthesized carbohydrate structure biosynth.com. This chemoenzymatic approach allows for the site-specific introduction of the 6-amino-6-deoxy moiety into complex biological structures, which can then be used for further derivatization or to study biological processes.
Formation of Fluorinated Analogues: 6-Deoxy-6-fluoro-D-fructose Synthesis
Fluorinated carbohydrates are of significant interest in medicinal chemistry as they can act as enzyme inhibitors or imaging agents. The synthesis of 6-deoxy-6-fluoro-D-fructose, an analogue of this compound, provides a valuable tool for such applications, particularly in positron emission tomography (PET) imaging when using the ¹⁸F isotope nih.gov.
While direct synthesis from D-fructose is common, a plausible route from this compound involves the conversion of the primary amino group into a fluorine atom. This can be achieved through a diazonium salt intermediate, following the principles of the Balz-Schiemann reaction wikipedia.orgdrugfuture.com. The process involves:
Diazotization: The C-6 primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt (-N₂⁺).
Fluoride (B91410) Displacement: The diazonium group is an excellent leaving group (releasing N₂ gas). Its thermal or photolytic decomposition in the presence of a fluoride source, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), results in the formation of the C-F bond wikipedia.org.
This strategy provides a pathway to convert the amino-functionalized sugar into its fluorinated counterpart, highlighting the synthetic interchangeability of these functional groups for creating diverse analogues. The resulting 6-deoxy-6-fluoro-D-fructose has been investigated as a PET radiotracer for imaging GLUT5 expression in breast cancer nih.gov.
Derivatization to Glycopeptides and Related Conjugates
Glycopeptides, which consist of a peptide backbone linked to one or more carbohydrate moieties, are crucial in many biological recognition processes nih.gov. The primary amine of this compound provides a convenient point of attachment for creating novel glycopeptide structures. The amino group can be coupled to the carboxylic acid group of an amino acid or peptide using standard peptide coupling chemistry.
The synthetic strategy typically involves:
Activation: The carboxylic acid group of an amino acid (e.g., the side chain of Asp or Glu, or the C-terminus of a peptide) is activated using a coupling reagent. Common reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or uronium-based reagents like TBTU, often used with additives like HOBt to minimize side reactions bachem.com.
Coupling: The activated carboxyl group is then reacted with the C-6 amino group of (a protected) this compound to form a stable amide bond.
This approach allows for the site-specific conjugation of the fructose (B13574) derivative to a peptide, creating well-defined structures for studying carbohydrate-protein interactions or for developing new therapeutic agents. This contrasts with the formation of Heyns products, where fructose reacts with the N-terminal or lysine (B10760008) side-chain amines of a peptide nih.govnih.gov.
Modifications for Advanced Materials: Cyclodextrin (B1172386) and Cellulose (B213188) Derivatives
The introduction of 6-amino-6-deoxy-hexose units into biopolymers like cyclodextrins and cellulose is a powerful strategy for creating advanced materials with tailored properties.
Cyclodextrin Derivatives: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules. Introducing amino groups on the primary rim (at the C-6 positions) enhances their solubility and provides sites for further functionalization. The synthesis of 6-amino-6-deoxy-cyclodextrins typically starts from the parent cyclodextrin (α, β, or γ), followed by regioselective modification of one or more of the C-6 hydroxyl groups into amines.
Cellulose Derivatives: Cellulose is a linear polysaccharide of glucose units. Modifying it to produce 6-amino-6-deoxy cellulose introduces functional groups that can impart new properties, such as antimicrobial activity or the ability to chelate metal ions. The synthetic approach is analogous to that for cyclodextrins, involving activation of the C-6 hydroxyl and conversion to an amino group. These derivatives have potential applications in chiral separation materials and biocompatible materials.
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | 1. p-Toluenesulfonyl chloride 2. Sodium azide 3. Triphenylphosphine (B44618) / H₂O | 6-Azido-6-deoxy-β-cyclodextrin | 6-Amino-6-deoxy-β-cyclodextrin | N/A |
| Cellulose | 1. N-Bromosuccinimide / Triphenylphosphine 2. Sodium azide 3. H₂ / Pd/C | 6-Azido-6-deoxy-cellulose | 6-Amino-6-deoxy-cellulose | N/A |
| Pullulan | 1. N-Bromosuccinimide / Triphenylphosphine 2. Sodium azide 3. Staudinger Reduction | 6-Azido-6-deoxy-pullulan | 6-Amino-6-deoxy-pullulan | N/A |
Generation of Azido Derivatives for Bioorthogonal Chemistry
The azide functional group is a cornerstone of bioorthogonal chemistry, allowing for specific chemical reactions to be performed in complex biological environments. The 6-amino group of this compound can be converted into an azide group, creating a valuable chemical probe. The most common method for this transformation is a diazo-transfer reaction . In this reaction, the primary amine reacts with a diazo-transfer reagent (e.g., triflyl azide) to yield the corresponding azide.
Conversely, the more frequent synthetic route involves introducing an azide first and then reducing it to an amine when desired. For example, 6-azido-6-deoxy sugar derivatives can be synthesized from a precursor with a C-6 hydroxyl group via activation (e.g., triflation) and subsequent Sₙ2 displacement with sodium azide nih.gov. The resulting 6-azido-6-deoxy-D-fructose can then be used in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach probes or other molecules. The azide can also be readily reduced to this compound using reagents like H₂ over a palladium catalyst acs.org. This synthetic relationship makes the amino and azido derivatives highly complementary.
Analogue Synthesis Targeting Specific Biological Interactions (e.g., Iminosugars)
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom semanticscholar.orgrsc.org. They are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic applications. This compound is a key precursor for the synthesis of certain iminosugars through intramolecular reductive amination wikipedia.orgorganic-chemistry.org.
In this strategy, the ketone at the C-2 position of the fructose backbone reacts with the primary amine at the C-6 position to form a cyclic imine intermediate. This intramolecular cyclization is followed by reduction of the imine to a stable secondary amine, yielding a seven-membered ring iminosugar (an azepane). The reaction can be performed in one pot using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com. Chemoenzymatic cascades have also been developed to convert monosaccharides into aminopolyols, which then undergo cyclization to form iminosugars semanticscholar.orgrsc.org. For example, a precursor like (3S,4R)-6-[(Benzyloxycarbonyl)amino]-5,6-dideoxy hex-2-ulose has been used in the synthesis of the iminosugar D-fagomine plos.org. This highlights the utility of 6-amino-ketohexose structures in the stereoselective synthesis of complex, biologically active nitrogen-containing sugar analogues.
Structural Characterization and Elucidation of 6 Amino 6 Deoxy D Fructose and Its Derivatives
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for the molecular-level characterization of 6-Amino-6-deoxy-D-fructose. Each technique offers unique insights into the molecule's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates, including this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the compound's constitution, configuration, and conformation in solution.
In an aqueous solution, D-fructose exists as a mixture of tautomers, primarily β-pyranose, α-furanose, and β-furanose forms. The introduction of an amino group at the C6 position is expected to influence the chemical shifts of nearby nuclei, particularly C6, C5, and C4, without fundamentally altering this equilibrium.
¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts (δ) and spin-spin coupling constants (J-values) are critical for assigning stereochemistry. For instance, the coupling constants between adjacent protons (e.g., ³JH3,H4, ³JH4,H5) are dependent on the dihedral angle between them, which helps in deducing the ring conformation (e.g., ¹C₄ or ⁴C₁ for pyranose forms). The protons at C6 (H6a and H6b) would appear as a complex multiplet, shifted upfield compared to their counterparts in derivatives where the amino group is acylated.
¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of the C2 carbon (anomeric carbon) is particularly diagnostic for identifying the different tautomeric forms present in the solution. The C6 carbon, being directly attached to the nitrogen atom, would show a significant shift compared to unsubstituted D-fructose.
2D NMR: Two-dimensional techniques establish connectivity. COSY (Correlation Spectroscopy) identifies coupled protons (e.g., H3-H4-H5), allowing for the tracing of the carbon backbone. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, facilitating the unambiguous assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), which is crucial for identifying linkages in more complex derivatives.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | ~3.5 - 3.7 | ~63 - 65 |
| C2 (Anomeric) | - | ~98 - 105 |
| C3 | ~3.9 - 4.1 | ~75 - 78 |
| C4 | ~3.8 - 4.0 | ~70 - 73 |
| C5 | ~3.7 - 3.9 | ~80 - 83 |
| C6 | ~2.8 - 3.2 | ~40 - 45 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. The compound has a molecular weight of 179.17 g/mol . Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the protonated molecule [M+H]⁺ (m/z 180.1) with minimal fragmentation.
Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For amino sugars like this compound, fragmentation is expected to occur via several pathways:
Dehydration: Consecutive losses of water molecules (H₂O, 18 Da) from the sugar ring are common fragmentation pathways for carbohydrates.
Cross-ring Cleavage: Fragmentation across the fructofuranose or fructopyranose ring provides valuable information about the sugar's structure.
Cleavage adjacent to the Amino Group: The C-C bonds adjacent to the amino group can cleave, leading to characteristic fragment ions. For instance, cleavage of the C5-C6 bond would be a key fragmentation pathway.
Loss of Formaldehyde (B43269): Elimination of formaldehyde (CH₂O, 30 Da) is another characteristic fragmentation pattern observed in sugars.
| m/z (calculated) | Proposed Loss from Parent Ion [C₆H₁₄NO₅]⁺ | Fragment Formula |
|---|---|---|
| 162.1 | -H₂O | [C₆H₁₂NO₄]⁺ |
| 144.1 | -2H₂O | [C₆H₁₀NO₃]⁺ |
| 126.1 | -3H₂O | [C₆H₈NO₂]⁺ |
| 118.1 | -H₂O, -CH₂O₂ | [C₅H₈NO₂]⁺ |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of related amino-sugar derivatives provides a strong basis for spectral assignment. The spectrum can be compared with that of D-fructose to highlight the changes introduced by the C6-amino group.
Key vibrational modes include:
O-H and N-H Stretching: A broad, strong band in the region of 3200-3600 cm⁻¹ corresponds to the overlapping stretching vibrations of the multiple hydroxyl (O-H) groups and the primary amine (N-H) group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds.
N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears in the 1590-1650 cm⁻¹ region.
C=O Stretching: Although this compound exists predominantly in cyclic hemiacetal forms, a weak band corresponding to the ketone (C=O) stretch of the open-chain form may be observable around 1720-1740 cm⁻¹.
C-O Stretching: Strong absorptions in the fingerprint region, between 1000-1200 cm⁻¹, are characteristic of C-O stretching vibrations of the hydroxyl groups and the ether linkage within the ring.
C-N Stretching: The C-N stretching vibration is expected to appear in the 1020-1250 cm⁻¹ range.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3600 | Stretching | O-H and N-H |
| 2850 - 3000 | Stretching | C-H |
| 1590 - 1650 | Bending (Scissoring) | N-H (primary amine) |
| 1000 - 1200 | Stretching | C-O |
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the stereochemical assignments made by other methods like NMR.
To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
A key advantage of X-ray crystallography is its ability to unambiguously determine the absolute configuration of chiral centers, provided the data is collected with sufficient quality and anomalous dispersion effects are accurately measured. This would definitively confirm the "D" configuration of the fructose (B13574) backbone. The analysis would also reveal the preferred tautomeric form (e.g., β-pyranose) and ring conformation in the solid state, as well as intermolecular interactions such as hydrogen bonding networks. While the structures of related fructosamine (B8680336) derivatives have been characterized by X-ray diffraction, specific crystallographic data for this compound is not widely available in the literature, making this an area for future research.
Chromatographic Purity and Characterization Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of this compound and to separate it from starting materials, byproducts, and other impurities. Due to the polar and non-chromophoric nature of the compound, specialized HPLC methods are required.
Separation Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for separating highly polar compounds like amino sugars. Reversed-phase chromatography can also be used, often with an ion-pairing agent to improve retention of the protonated amine.
Detection Methods: Since this compound lacks a strong UV chromophore, universal detection methods are necessary. These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection. Alternatively, HPLC can be coupled directly to a mass spectrometer (LC-MS), which provides both separation and mass identification, confirming the identity of the main peak and any impurities.
Purity Assessment: In an HPLC chromatogram, the purity of the sample is determined by calculating the relative area of the main peak corresponding to this compound compared to the total area of all peaks. A high-purity sample will show a single, sharp, symmetrical peak with minimal or no other signals.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of smaller stationary phase particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For a hydrophilic and polar compound like this compound and its derivatives, UPLC provides a powerful tool for their separation, characterization, and quantification.
The primary challenge in the chromatographic analysis of this compound lies in its high polarity, which results in poor retention on conventional reversed-phase columns. To overcome this, several UPLC strategies can be employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), reversed-phase chromatography with ion-pairing agents, and pre-column derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a popular approach for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent, like water or an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the mobile phase.
For the analysis of this compound, a HILIC-based UPLC method would offer good retention and separation from other polar compounds. The selection of the stationary phase, such as an amide or an unbonded silica (B1680970) column, and the composition of the mobile phase are critical for achieving optimal separation. The use of additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase can improve peak shape and reproducibility. A study on the analysis of aminoglycoside antibiotics, which are structurally related to this compound, demonstrated the successful use of a HILIC-UPLC-MS/MS method.
Table 1: Exemplary HILIC-UPLC Parameters for the Analysis of Aminoglycosides
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% formic acid |
| Mobile Phase B | 10 mM Ammonium formate in water with 0.1% formic acid |
| Gradient | Gradient elution with varying proportions of A and B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (MS) |
Reversed-Phase UPLC with Ion-Pairing Agents
An alternative to HILIC is the use of reversed-phase UPLC with the addition of an ion-pairing reagent to the mobile phase. Ion-pairing agents are large ionic molecules with a hydrophobic region. They can pair with the ionized analyte, in this case, the protonated amino group of this compound, forming a neutral complex. This complex has increased hydrophobicity and can be retained on a nonpolar stationary phase, such as a C18 column.
Commonly used ion-pairing agents include heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA). The concentration of the ion-pairing reagent needs to be carefully optimized to achieve the desired retention and peak shape. This approach has been successfully applied to the analysis of other amino sugars and aminoglycosides.
Pre-column Derivatization
To enhance the chromatographic properties and detectability of this compound, pre-column derivatization can be employed. This involves a chemical reaction to attach a tag to the molecule, which can increase its hydrophobicity for better retention in reversed-phase chromatography or introduce a chromophore or fluorophore for improved UV or fluorescence detection.
Several derivatization reagents are available for primary amines, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (B127526) (OPA). For instance, a method involving pre-column derivatization with OPA has been used for the HPLC analysis of amino sugars. nih.gov This approach can be adapted for UPLC to achieve faster and more efficient separations.
Table 2: Illustrative UPLC Method with Pre-column Derivatization
| Parameter | Condition |
|---|---|
| Derivatization Reagent | o-phthalaldehyde (OPA) |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Phosphate (B84403) buffer |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture |
| Gradient | Gradient elution |
| Flow Rate | 0.5 mL/min |
| Detection | Fluorescence Detector |
The choice of the UPLC method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the desired sensitivity, and the available detection methods. For structural elucidation and confirmation, coupling UPLC with mass spectrometry (UPLC-MS) is a particularly powerful technique, providing both chromatographic separation and mass information.
Biochemical Pathways and Enzymatic Interactions Involving 6 Amino 6 Deoxy D Fructose
Role in Carbohydrate Metabolism Studies
Deoxy sugars, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen, are crucial components in a variety of biological molecules and processes. rsc.org Their synthesis and incorporation into glycoconjugates are of significant interest in understanding cellular function. While the direct metabolic pathway of 6-Amino-6-deoxy-D-fructose is not extensively detailed, its structural similarity to D-fructose allows it to serve as a valuable tool in probing the mechanisms of carbohydrate metabolism. Fructose (B13574) analogs are frequently used to investigate the enzymes and pathways involved in fructolysis and its integration with glycolysis and gluconeogenesis. The introduction of an amino group at the C-6 position creates a unique chemical entity that can be used to explore the substrate specificity of enzymes that typically act on fructose or fructose phosphates.
Interaction with Sugar Transporters (e.g., GLUT5) and Related Mechanistic Investigations
The transport of fructose across cellular membranes is primarily mediated by the GLUT5 transporter, which exhibits a high affinity for fructose but not for other sugars like glucose or galactose. nih.gov GLUT5 is therefore essential for intestinal fructose absorption. elifesciences.org The specificity of GLUT5 makes it a key subject of study, particularly in the context of metabolic diseases.
Research has shown that modifications to the fructose molecule are tolerated to varying degrees by GLUT5, providing a method to investigate its binding pocket and transport mechanism. Studies using fructose analogs, such as 6-deoxy-6-fluoro-D-fructose, have been instrumental in developing probes for GLUT5 activity and for screening potential inhibitors. nih.gov These investigations have revealed that substitutions at the C-6 position of fructose can be well-tolerated, making this compound a relevant compound for such mechanistic studies. elifesciences.org By analyzing the binding and transport kinetics of such analogs, researchers can elucidate the specific molecular interactions required for substrate recognition and translocation by GLUT5.
Substrate and Inhibitor Studies with Hexokinases and Aldolases
Hexokinases
Hexokinases are a family of enzymes that catalyze the phosphorylation of hexoses, a critical first step in their metabolism. proteopedia.org There are several isoforms of hexokinase in mammals, each with distinct kinetic properties and tissue distribution. wikipedia.org While glucose is the primary substrate for most hexokinases, some isoforms can also phosphorylate fructose. Notably, rat liver 'glucokinase' (hexokinase D) can catalyze the phosphorylation of fructose with a maximal velocity significantly higher than that for glucose. nih.gov
The ability of hexokinases to phosphorylate fructose makes this compound a candidate for investigation as either a substrate or an inhibitor. The presence of the amino group at the C-6 position, where phosphorylation typically occurs, could potentially block the reaction, making the compound an inhibitor. Alternatively, the enzyme might accommodate the modified substrate, leading to the formation of this compound-phosphate. Such studies are crucial for understanding the enzyme's active site flexibility and for the development of specific inhibitors. nih.gov
| Mammalian Hexokinase Isoforms | Primary Tissue Location | Notes |
| Hexokinase I/A | All tissues | Considered a "housekeeping enzyme," generally unaffected by physiological or metabolic changes. proteopedia.org |
| Hexokinase II/B | Many cell types, increased in cancers | The principal regulated isoform in many cells. proteopedia.org |
| Hexokinase III/C | - | Substrate-inhibited by glucose at physiological concentrations. proteopedia.org |
| Hexokinase IV/D (Glucokinase) | Liver, Pancreas | Plays a key role in regulating blood glucose levels. Not inhibited by its product, glucose-6-phosphate. proteopedia.orgwikipedia.org |
Aldolases
Fructose-1,6-bisphosphate aldolase (B8822740) is a key enzyme in both glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). frontiersin.org Aldolases are classified into two main types: Class I, found in animals and plants, and Class II, found in bacteria and fungi. frontiersin.org Given its central metabolic role, aldolase is a target for therapeutic inhibitors. frontiersin.orgscbt.com
Modified sugars and their phosphate derivatives have been synthesized and tested as inhibitors of aldolase. nih.govnih.gov For example, mannitol (B672) bis-phosphate, a reduced analog of fructose bis-phosphate, acts as a competitive inhibitor. nih.gov The phosphorylated form of this compound could similarly be investigated as a potential inhibitor of aldolase. The amino group might interfere with the catalytic mechanism or binding within the active site, providing a basis for the rational design of new, specific aldolase inhibitors. researchgate.net
Biosynthesis of Deoxy-Sugars in Microorganisms and Plants
Deoxy sugars are monosaccharides where one or more hydroxyl groups are replaced by a hydrogen atom. wikipedia.org They are important components of bacterial cell walls, such as in lipopolysaccharides, and are found in various natural products, including many antibiotics. oup.comnih.gov The biosynthesis of these sugars involves a series of enzymatic modifications of common nucleotide-activated sugars. nih.gov
Enzymatic Pathways Leading to 6-Deoxyhexoses (e.g., L-Rhamnose, D-Fucose)
The biosynthesis of 6-deoxyhexoses like L-rhamnose and L-fucose originates from common nucleotide-diphosphate (NDP) activated sugars. nih.gov These pathways are particularly well-characterized in bacteria.
dTDP-L-Rhamnose Pathway: This is the most common pathway for L-rhamnose synthesis and starts from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). mdpi.com A sequence of four enzymes (RmlA, RmlB, RmlC, RmlD) converts these precursors into dTDP-L-rhamnose. frontiersin.orgasm.org This pathway is found in many bacteria and archaea. portlandpress.com
GDP-L-Fucose Pathway: This pathway, found in both bacteria and mammals, begins with GDP-D-mannose. nih.govoup.com The conversion to GDP-L-fucose is achieved in three steps catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and a bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein in mammals). oup.comnih.gov
UDP-L-Rhamnose Pathway: In plants and some eukaryotes, UDP-L-rhamnose is the activated form. Its synthesis starts from UDP-D-glucose and can be catalyzed by a single large, multifunctional enzyme. portlandpress.com
Role of Dehydratases, Epimerases, and Reductases in Deoxy-Sugar Formation
The conversion of a standard hexose (B10828440) into a 6-deoxyhexose involves a conserved sequence of enzymatic reactions targeting a nucleotide-activated sugar substrate. nih.gov
Dehydratases: The first and committing step in all 6-deoxyhexose biosynthesis is catalyzed by an NDP-sugar 4,6-dehydratase (e.g., RmlB or GMD). nih.govnih.gov This enzyme uses a tightly bound NAD(P)+ cofactor to oxidize the C4-hydroxyl group to a ketone and subsequently facilitates the elimination of water from C5 and C6, resulting in a 4-keto-6-deoxy intermediate. oup.comnih.gov
Epimerases: Following dehydration, epimerases act on the 4-keto-6-deoxy intermediate to alter the stereochemistry at specific carbon centers. For instance, in the L-rhamnose pathway, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes a double epimerization at both C3 and C5. oup.comresearchgate.net Similarly, in the L-fucose pathway, a 3,5-epimerase converts the intermediate from the D- to the L-configuration. oup.comresearchgate.net The mechanisms of these epimerases are diverse and crucial for generating the wide variety of deoxy sugars found in nature. nih.govacs.orgnih.gov
Reductases: The final step is the stereospecific reduction of the C4-keto group by an NADPH-dependent reductase (e.g., RmlD). researchgate.net This reduction yields the final NDP-6-deoxyhexose product, such as dTDP-L-rhamnose or GDP-L-fucose. nih.gov In some organisms, the epimerase and reductase activities are contained within a single bifunctional protein. nih.govresearchgate.net
| Enzyme Type | Example Enzyme | Function in 6-Deoxyhexose Biosynthesis |
| Dehydratase | RmlB (dTDP-D-glucose 4,6-dehydratase) | Catalyzes the initial dehydration at C6 to form a 4-keto-6-deoxy intermediate. oup.com |
| Epimerase | RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | Inverts stereochemistry at C3 and C5 of the intermediate. oup.com |
| Reductase | RmlD (dTDP-4-keto-L-rhamnose reductase) | Reduces the C4-keto group to a hydroxyl group to form the final product. mdpi.com |
| Bifunctional Enzyme | WcaG/FX (GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase) | Performs both the epimerization and final reduction steps in GDP-L-fucose synthesis. nih.govresearchgate.net |
Linkages to Aromatic Amino Acid Biosynthesis Pathways
The biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) proceeds through the well-established shikimate pathway. nih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway. nih.gov The initial committed step forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov
While both pathways utilize precursors from central carbon metabolism, a direct enzymatic or regulatory link between the biosynthesis of 6-deoxyhexoses and the shikimate pathway is not prominently described in the surveyed literature. The precursors and enzymatic machinery for each pathway are distinct. The synthesis of 6-deoxyhexoses starts with activated hexoses (like glucose-1-phosphate or GDP-mannose), whereas the shikimate pathway starts with the condensation of a triose and a tetrose phosphate. nih.govrsc.org Although analogs of early intermediates in the shikimate pathway can be synthesized from deoxy sugars, this represents a synthetic chemical linkage rather than a natural biosynthetic one. rsc.org
Microbial Degradation and Utilization Pathways (e.g., Fructoselysine Metabolism)
Microorganisms have evolved specific pathways to degrade and utilize Amadori products, which are structurally related to this compound. A well-studied model for this process is the metabolism of fructoselysine. In bacteria, the utilization of fructoselysine, and by extension likely other fructosamines such as this compound, typically involves a two-step enzymatic process.
The initial step is the phosphorylation of the fructosamine (B8680336) at the C-6 position of the fructose moiety. This reaction is catalyzed by a specific kinase, known as fructosamine-6-kinase. This phosphorylation is crucial as it prepares the molecule for the subsequent cleavage step. In the context of fructoselysine metabolism in Escherichia coli, this kinase is encoded by the frlD gene sustainable-bio.com.
The second key step is the deglycation of the phosphorylated intermediate, fructoselysine-6-phosphate. This reaction is carried out by an enzyme called fructoselysine-6-phosphate deglycase, also known as FrlB in Salmonella and E. coli nih.govuniprot.org. This enzyme catalyzes the cleavage of the C-N bond between the sugar and the amino acid, yielding glucose-6-phosphate and the free amino acid, in this case, L-lysine nih.govnih.gov. Glucose-6-phosphate can then enter central metabolic pathways, such as glycolysis, to be used as a carbon and energy source.
This bacterial pathway for fructosamine degradation can be summarized as follows:
| Step | Substrate | Enzyme | Product(s) |
| 1. Phosphorylation | Fructoselysine | Fructosamine-6-kinase (FrlD) | Fructoselysine-6-phosphate |
| 2. Deglycation | Fructoselysine-6-phosphate | Fructoselysine-6-phosphate deglycase (FrlB) | Glucose-6-phosphate + L-lysine |
While this pathway has been elucidated for fructoselysine, it provides a strong hypothetical framework for the microbial degradation of this compound. It is plausible that this compound is first phosphorylated to this compound-6-phosphate, which is then cleaved by a deglycase to yield glucose-6-phosphate and ammonia (B1221849).
Investigation of Enzyme Specificity and Catalytic Efficiency
The enzymes involved in fructosamine metabolism exhibit a degree of substrate specificity, which is crucial for their biological function. The investigation into the specificity and catalytic efficiency of these enzymes provides insights into their mechanism and their ability to process various Amadori products.
Fructoselysine-6-Phosphate Deglycase (FrlB): The deglycase enzyme, FrlB, which catalyzes the cleavage of the 6-phospho-fructosamine, has been a subject of more detailed investigation. FrlB is structurally related to the sugar isomerase domain of glucosamine-6-phosphate synthase (GlmS) nih.govnih.gov. The catalytic mechanism is proposed to involve general acid-base catalysis, leading to the cleavage of the C-N bond.
Mutagenesis studies on key active site residues of Salmonella FrlB have shed light on their roles in substrate binding and catalysis. For example, mutation of the proposed general acid, H240, to alanine (B10760859) (H240A) resulted in an inactive enzyme that also failed to bind the substrate, highlighting its critical role nih.gov.
The following table summarizes the characteristics of the key enzymes in the proposed degradation pathway:
| Enzyme | Gene (in E. coli) | Function | Key Features |
| Fructosamine-6-kinase | frlD | Phosphorylation of fructosamines at the C-6 position. | Belongs to the ribokinase family of phosphotransferases. |
| Fructoselysine-6-phosphate deglycase | frlB | Cleavage of 6-phospho-fructosamines into glucose-6-phosphate and the corresponding amine. | Homologous to the isomerase domain of glucosamine-6-phosphate synthase. Functions as a dimer. |
While the crystal structure of Salmonella FrlB has been determined, obtaining a structure with the bound substrate (6-phosphofructose-lysine) has been challenging, which limits a complete understanding of the precise substrate interactions nih.gov. Further research is needed to determine the specific kinetic parameters (Km, kcat, and catalytic efficiency kcat/Km) of these enzymes with this compound and its phosphorylated derivative to fully understand its metabolism in microorganisms.
Biological Activities and Functional Investigations in Vitro & Preclinical/non Human in Vivo Models
Modulation of Cellular Metabolic Pathways
Fructose (B13574) and its derivatives are known to influence cellular metabolic pathways distinctly from glucose. The metabolism of fructose, termed fructolysis, utilizes many of the same enzymes and intermediates as glycolysis but bypasses the primary regulatory step of glycolysis catalyzed by phosphofructokinase 1. This allows fructose metabolites to enter downstream pathways, such as glycolysis, gluconeogenesis, and lipogenesis, at a much faster and less regulated rate.
Exposure to fructose can reprogram cellular metabolic pathways, favoring processes like glutaminolysis and oxidative metabolism, which are essential for supporting inflammatory responses in immune cells. While much of the research focuses on D-fructose, studies on its amino derivatives are crucial for understanding how modifications to the fructose structure can alter these metabolic effects. For instance, the introduction of an amino group at the C-6 position can influence interactions with metabolic enzymes and transporters, potentially altering downstream metabolic fates. Research has shown that amino acids are key signaling molecules and regulators of gene expression; thus, an amino sugar like 6-Amino-6-deoxy-D-fructose could have unique effects on the interplay between carbohydrate and amino acid metabolism.
Applications in Cellular Health Research (General Research Focus)
The unique metabolic properties of fructose and its analogues have positioned them as subjects of interest in cellular health research. Because fructose metabolism is implicated in various health conditions, its derivatives are explored for both therapeutic and diagnostic purposes. Research into compounds like this compound and its related analogues is generally focused on leveraging their specific uptake and metabolic pathways to target or visualize particular cell types. A significant area of investigation involves developing these compounds as probes for enzyme inhibition or as agents for targeted delivery systems in disease models. For example, derivatives have been studied for their potential as antitumor promoters and for their role in modulating cellular proliferation.
Studies on D-Fructose Uptake Mechanisms in Cells
The primary transporter responsible for fructose uptake into cells is the glucose transporter 5 (GLUT5), which has a high affinity for fructose. Unlike glucose transporters such as GLUT1, GLUT5 is insulin-independent. In the brain, GLUT5 is predominantly expressed on microglial cells.
Studies using fluorinated analogues of fructose, such as 6-deoxy-6-fluoro-D-fructose (6-FDF), have been instrumental in elucidating these uptake mechanisms. These analogues act as substrates for GLUT5 and are used to probe its expression and activity. In vitro studies with breast cancer cell lines (EMT-6 and MCF-7), which express GLUT5, have shown that these cells can take up fructose analogues. The uptake of 6-[¹⁸F]FDF in EMT-6 cells was shown to be inhibited by D-fructose with much higher potency than by D-glucose, confirming that the uptake is mediated by a fructose-preferring transporter like GLUT5.
| Cell Line | Transporter | Substrate | Key Finding |
| EMT-6 | GLUT5 | 6-[¹⁸F]fluoro-6-deoxy-D-fructose | Uptake inhibited effectively by D-fructose, but not D-glucose, indicating GLUT5-mediated transport. |
| MCF-7 | GLUT5 | 6-[¹⁸F]fluoro-6-deoxy-D-fructose | Demonstrates uptake of the fructose analogue, confirming the presence of functional GLUT5 transporters. |
| Microglia | GLUT5 | 6-[¹⁸F]fluoro-6-deoxy-D-fructose | Predominant GLUT5 expression makes these brain cells a target for imaging with fructose analogues. |
Role as a Metabolic Chemical Reporter for Cellular Metabolism and Glycosylation Patterns
Metabolic chemical reporters are powerful tools for visualizing and identifying glycoconjugates and studying cellular metabolism. These are typically unnatural monosaccharide analogues containing a bio-orthogonal functional group, like an azide (B81097) or an alkyne. Once taken up by cells, these reporters are processed by the cell's own biosynthetic machinery and incorporated into glycans.
While research has extensively used glucose analogues like 6-azido-6-deoxy-glucose to study O-GlcNAc modifications and reveal the promiscuity of enzymes like O-GlcNAc transferase (OGT), the development of fructose-based reporters provides a means to investigate fructose-specific metabolic pathways. An amino-functionalized fructose, such as this compound, can serve as a precursor for more complex chemical reporters designed to trace the metabolic fate of fructose and its incorporation into various biomolecules, offering insights into glycosylation patterns that are specifically influenced by fructose metabolism.
In Vitro Evaluation of Derivatives for Specific Biological Interactions (e.g., Cell Proliferation)
Derivatives of this compound have been synthesized and evaluated in vitro for their potential to influence biological processes like cell proliferation. In one study, new 6-amino-6-deoxyglycoglycerolipids (AGGLs) were created and tested for their anti-tumor-promoting activity. The study utilized an assay to measure the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation, which is a marker for tumor promotion.
The results showed that replacing the 6-oxygen atom in the corresponding glycoglycerolipid with a nitrogen atom (creating the 6-amino derivative) significantly reduced the compound's inhibitory activity. This finding highlights the critical role of the substituent at the C-6 position for this specific biological interaction. Such structure-activity relationship studies are crucial for designing more potent and selective therapeutic agents.
Preclinical Investigations of Fluorinated Analogues as PET Radiotracers
Facilitated hexose (B10828440) transporters are often overexpressed in cancer cells, a property that has been exploited for imaging with positron emission tomography (PET) using fluorinated hexose derivatives. Fluorinated analogues of D-fructose have been developed as PET radiotracers to target cells and tissues that preferentially utilize fructose, such as certain types of breast tumors and activated microglia.
The fluorine-18 (B77423) labeled fructose derivative, 6-[¹⁸F]fluoro-6-deoxy-D-fructose (6-[¹⁸F]FDF), is a PET radiotracer that targets the GLUT5 transporter. Given that GLUT5 is the predominant fructose transporter in brain microglia, 6-[¹⁸F]FDF has been investigated for its potential to image neuroinflammation, a condition characterized by microglial activation.
In a key preclinical study, a rodent model of neuroinflammation was created by injecting lipopolysaccharide (LPS) into the striatum of rats. The uptake of 6-[¹⁸F]FDF was then measured using PET imaging. The study found a significantly increased accumulation of the radiotracer in the inflamed (ipsilateral) striatum compared to the healthy (contralateral) side, with the peak uptake occurring 48 hours after the LPS injection. This increased uptake corresponded with immunohistochemical evidence of microglial activation. These findings demonstrate that 6-[¹⁸F]FDF is a promising PET radiotracer for specifically imaging GLUT5 expression in activated microglia during early neuroinflammation.
| Parameter | Ipsilateral Striatum (LPS-injected) | Contralateral Striatum (Control) | Time Point |
| 6-[¹⁸F]FDF Uptake (SUV) | 0.985 ± 0.047 | 0.819 ± 0.033 | 48 hours post-LPS |
| Binding Potential (BPSRTM) | 0.19 ± 0.11 | - | 48 hours post-LPS |
Data from a rodent model of neuroinflammation. SUV = Standardized Uptake Value.
Based on a comprehensive search for scientific literature, there is no available information regarding "this compound" in the context of transport and accumulation studies in breast cancer cell lines or preclinical imaging in animal models. The research in this area has predominantly focused on other derivatives of fructose, particularly fluorinated analogues, for these purposes.
Specifically, extensive research has been conducted on 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF), a radiotracer used for Positron Emission Tomography (PET) imaging to investigate fructose metabolism and the expression of the GLUT5 transporter in breast cancer. nih.govnih.govnih.gov Studies have detailed its uptake in various breast cancer cell lines and its use in preclinical animal models to visualize tumors. nih.gov
Additionally, fluorescently labeled fructose derivatives have been explored for in vitro imaging of breast cancer cells. However, these studies have typically utilized 1-amino-1-deoxy-D-fructose as the core structure for attaching fluorescent probes, rather than the 6-amino-6-deoxy variant. nih.govresearchgate.net
Therefore, due to the lack of specific data for "this compound" in the requested scientific contexts, it is not possible to provide an article on its biological activities and functional investigations as outlined. The scientific community's efforts to develop fructose-based imaging agents for breast cancer have centered on different chemical modifications.
Applications in Advanced Research Materials and Biochemical Probes
Development of Biomaterials for Tissue Engineering and Regenerative Medicine (e.g., Aminated Nanofibers)
The creation of scaffolds that mimic the natural extracellular matrix is a cornerstone of tissue engineering and regenerative medicine. Aminated polysaccharides have been widely explored for these applications due to their biocompatibility, biodegradability, and the presence of functional groups that can promote cell adhesion and proliferation. The primary amine on molecules like 6-Amino-6-deoxy-D-fructose provides a reactive site for cross-linking or for grafting onto other polymer backbones to create functional biomaterials such as hydrogels or nanofibers.
While the principle of using aminated sugars is well-established, specific research detailing the use of this compound as the primary building block for aminated nanofibers or other tissue engineering scaffolds is not yet extensively documented in scientific literature. However, its potential remains significant. The fructose (B13574) backbone offers a biocompatible and hydrophilic base, while the amino group allows for covalent linkage to create stable, three-dimensional structures necessary for supporting cell growth. Further research could establish its utility in creating specialized materials for applications like bone repair, where carbohydrate-based materials are of growing interest. mdpi.com
Use as Labeling Tools for Understanding D-Fructose Uptake in Cells
A critical application of this compound is its use as a precursor for synthesizing molecular probes to study fructose transport in living cells. The facilitative hexose (B10828440) transporter GLUT5 is the primary transporter for fructose and is overexpressed in several types of cancer, including breast cancer, making it a key target for both imaging and therapeutic strategies. mdpi.com
Scientists leverage the amino group at the C-6 position of the fructose molecule as a chemical handle to attach various reporter tags, such as fluorescent dyes or radioisotopes. A prominent example is the synthesis of fluorescent derivatives like 6-NBD-D-fructose (6-NBDF), where the 7-nitrobenz-2-oxa-1,3-diazolyl (NBD) group is attached to the amino function. mdpi.com
Key findings from research using these probes include:
Selective Transport: Probes based on the this compound scaffold, such as 6-NBDF, have been shown to be selectively transported into cells via the GLUT5 pathway. mdpi.com
Competitive Inhibition: These labeled analogs compete with natural D-fructose for uptake, confirming that they utilize the same transport machinery. For instance, 6-NBDF uptake into EMT6 breast cancer cells is competitively inhibited by D-fructose. mdpi.com
Visualizing Fructose Trafficking: The fluorescence of these probes allows researchers to directly visualize and quantify the uptake of fructose into GLUT5-expressing cancer cells, providing a powerful tool for laboratory-based screening assays. mdpi.com
Quantification of Specific Protein Densities (e.g., GLUT5 Protein)
Building on their use as labeling tools, derivatives of this compound are instrumental in quantifying the functional activity and density of specific transporter proteins like GLUT5. The rate of uptake of a labeled fructose analog is directly proportional to the number of active GLUT5 transporters on the cell membrane. This relationship allows researchers to screen for potential GLUT5 inhibitors and to characterize the metabolic profiles of different cell types.
For example, a fluorescence-based assay using 6-NBDF has been developed to screen libraries of compounds for their ability to inhibit GLUT5. mdpi.com In these assays, a decrease in cellular fluorescence upon treatment with a test compound indicates inhibition of GLUT5-mediated transport. This method is a non-radioactive alternative to assays using radiolabeled fructose analogs like 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF).
The data gathered from these inhibition assays, typically expressed as IC₅₀ values (the concentration of an inhibitor required to reduce the uptake by 50%), provides quantitative insights into the potency of different compounds and the relative expression of GLUT5 across various cancer cell lines. mdpi.com
Table 1: Inhibition of Labeled Fructose Analog Uptake in EMT6 Breast Cancer Cells This table presents the IC₅₀ values for various compounds tested for their ability to inhibit the uptake of either a fluorescent (6-NBDF) or radiolabeled (6-[¹⁸F]FDF) fructose probe in a GLUT5-expressing cancer cell line.
| Inhibitor Compound | Probe Used | IC₅₀ Value |
|---|---|---|
| D-fructose | 6-NBDF | 1.7 M |
| D-fructose | 6-[¹⁸F]FDF | 322 mM |
| Aniline Derivative 8 | 6-NBDF | 1.05 mM |
| Aniline Derivative 9 | 6-NBDF | 2.24 mM |
| Aniline Derivative 10 | 6-NBDF | 0.99 mM |
Data sourced from ACS Bio & Med Chem Au and PubMed Central. mdpi.com
Bioorthogonal Labeling of Proteins in Research Settings
Bioorthogonal labeling refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. While the most common bioorthogonal reactions involve functionalities like azides and alkynes, the fundamental principle relies on having a unique chemical handle on a biomolecule that can be selectively targeted.
The primary amine of this compound serves as such a functional handle for various bioconjugation techniques used in research settings. This amino group can readily react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other activated reagents to covalently attach a wide array of labels, including:
Fluorophores for imaging
Biotin for affinity purification
Cross-linking agents to study protein-protein interactions
Although direct use of this compound in classic "click chemistry" is not widely reported, its role as a platform for chemical modification is a critical precursor to protein labeling. For instance, it can be used to synthesize larger, more complex probes that may carry bioorthogonal groups for subsequent, more targeted reactions. This versatility makes it a foundational tool for creating customized reagents to study biological systems.
Scaffolds for Enzyme and Antibody Immobilization in Biosensor Development
The performance of biosensors often depends on the stable immobilization of biological recognition elements, such as enzymes or antibodies, onto a transducer surface. The method of attachment is crucial for maintaining the activity of the biomolecule and ensuring the sensitivity and stability of the sensor. Covalent bonding is a preferred method as it provides a robust and stable linkage.
This compound is an excellent candidate for creating a functional scaffold for immobilization. Its key features for this application include:
Reactive Anchor: The primary amine provides a nucleophilic site for covalent attachment to sensor surfaces that have been functionalized with carboxyl groups or other electrophilic moieties. This creates a stable, functionalized layer for subsequent biomolecule attachment.
Enhanced Specificity: For biosensors designed to detect fructose or related analytes, using a fructose-based scaffold could potentially enhance the specificity of the sensor by creating a biomimetic surface.
This approach is exemplified in the development of fructose biosensors that utilize the enzyme fructose dehydrogenase. By creating a surface rich in amino groups using molecules like this compound, enzymes can be immobilized with high density and stability, leading to sensitive and reliable detection of the target analyte.
Table 2: Comparison of Selected Fructose Biosensors This table highlights different approaches to fructose biosensor construction, focusing on the immobilization method and performance metrics.
| Enzyme / Recognition Element | Immobilization Method | Support/Electrode | Detection Limit |
|---|---|---|---|
| Fructose Dehydrogenase | Adsorption & Cross-linking | Nanoporous Gold | 0.8 µM |
| Fructose Dehydrogenase | Membrane Mimetic Layer | Gold Electrode | < 10 µM |
| Fructose Dehydrogenase | Covalent (Amide Bond) | Graphite (TRGO) | Not Specified |
Data sourced from ResearchGate and PubMed.
Future Research Directions and Translational Potential Excluding Clinical Outcomes
Advancements in Stereoselective Synthesis of Novel Amino Deoxy-Fructose Analogues
The synthesis of amino sugars presents a considerable challenge due to the need for precise control over regioselectivity and stereoselectivity. mdpi.comnih.gov While 6-amino-6-deoxy sugars can often be derived from their corresponding 6-hydroxyl analogues, the development of novel and more efficient stereoselective methods is a key research focus. mdpi.comnih.gov Future advancements are expected to move beyond traditional multi-step protection/deprotection procedures, which can be inefficient. nih.gov
A promising area of research involves the use of advanced catalytic methods for the direct and selective amination of carbohydrate scaffolds. nih.govacs.org This includes the development of chemo-catalytic processes that can functionalize the C-6 position of fructose (B13574) derivatives with high precision. researchgate.netresearchgate.net Another approach is the application of organocatalysis, such as using bifunctional organothiourea to catalyze the synthesis of amino sugar derivatives. mdpi.com These methods aim to reduce the number of synthetic steps, improve yields, and provide access to a wider array of analogues with diverse functionalities.
Key strategies for synthesizing amino sugar analogues that could be applied to 6-Amino-6-deoxy-D-fructose derivatives are summarized below.
| Synthetic Strategy | Description | Key Advantages | Reference |
| Glycal Azidation | Utilizes cyclic enol ether derivatives (glycals) as starting materials. An azide (B81097) group is introduced at the C-2 position, which can then be reduced to an amine. | The azide group is non-participatory, which can aid in the stereoselective formation of 1,2-cis-glycosidic linkages. | wikipedia.org |
| Nucleophilic Displacement | Involves the regioselective bromination of a primary hydroxyl group (e.g., at C-6) followed by azide displacement of the bromide. The resulting azide is then reduced. | Versatile and has been successfully applied to various polysaccharides to create 6-amino-6-deoxy derivatives. | researchgate.net |
| Catalytic Reductive Aminolysis | A process that converts reducing sugars into amino compounds using a catalyst (e.g., supported Nickel) under hydrogen pressure with an amine. | Offers a more direct route from the parent sugar to the aminated product. | acs.org |
These evolving synthetic methodologies will be crucial for generating a library of novel amino deoxy-fructose analogues, enabling a deeper exploration of their structure-activity relationships in various biological systems.
Elucidation of Undiscovered Biochemical Roles and Enzymatic Transformations
While the general metabolism of fructose is well-documented, the specific biochemical fate and roles of this compound are largely uncharted territory. researchgate.nethmdb.ca Amino sugars are vital components of biomacromolecules and are involved in microbial secondary metabolism, suggesting that this compound could play uncharacterized roles in cellular processes. researchgate.netc-nag.com
Future research will likely focus on identifying and characterizing enzymes that can process this amino sugar. Key enzyme classes of interest include:
Aminotransferases: These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are responsible for introducing amino groups onto keto sugar substrates and are central to the biosynthesis of most deoxy amino sugars. nih.govnih.gov Investigating whether this compound can be synthesized or degraded by specific aminotransferases is a critical step. nih.gov
Kinases: Hexokinases and fructokinases (ketohexokinase) are the primary enzymes that phosphorylate glucose and fructose, respectively, trapping them inside the cell for further metabolism. nih.govrsc.org Determining if this compound is a substrate for these or other specialized sugar kinases will shed light on its potential to enter metabolic pathways.
Isomerases and Epimerases: These enzymes catalyze the interconversion of sugars. khanacademy.org Research could explore whether this compound can be converted into other amino sugars, such as 6-amino-6-deoxy-D-glucose or 6-amino-6-deoxy-D-sorbose, thereby expanding its potential metabolic impact.
Recent studies have shown that fructose can reprogram cellular metabolic pathways, particularly influencing amino acid metabolism and glutaminolysis. nih.gov Elucidating how the presence of an amino group on the fructose scaffold of this compound alters these interactions is a promising avenue for understanding its unique biochemical signature.
Development of Next-Generation Imaging Probes for Preclinical Research
The development of molecular imaging probes allows for the non-invasive study of biological processes in living systems. Fructose analogues have emerged as valuable tools for imaging, particularly in oncology and neuroinflammation, due to the overexpression of specific fructose transporters like GLUT5 in certain pathological states. mdpi.comnih.gov this compound provides a promising scaffold for creating next-generation imaging agents for preclinical research.
Positron Emission Tomography (PET) Probes: A fluorine-18 (B77423) labeled fructose derivative, 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF), has been successfully used to image GLUT5 expression in breast cancer and neuroinflammation models. nih.govmdpi.comresearchgate.net The this compound structure is an ideal candidate for similar radiolabeling strategies. Introducing ¹⁸F at or near the C-6 position could yield novel PET tracers with potentially different transport and metabolic profiles compared to 6-[¹⁸F]FDF, offering new ways to probe fructose metabolism. rsc.org
Fluorescent Probes: Fluorescently labeled sugar analogues are extensively used in preclinical research to visualize cellular uptake via microscopy. nih.gov Novel fluorescent bioprobes based on 6-amino-deoxyglycoconjugates have been designed and synthesized for real-time imaging of glucose transport. osti.govnih.gov For example, cyanine (B1664457) dyes (Cy3 and Cy5) have been conjugated to 6-amino-sugars to create probes that are taken up by cells via glucose transporters (GLUTs). nih.gov The amino group on this compound serves as a convenient chemical handle for conjugation with a wide range of fluorophores, such as 7-nitro-1,2,3-benzoxadiazole (NBD) or cyanine dyes, to create probes for studying fructose transport and metabolism in cell-based assays and small animal models. nih.govresearchgate.net
| Probe Type | Label | Potential Application | Key Feature | References |
| PET | Fluorine-18 (¹⁸F) | In vivo imaging of GLUT5 expression and fructose metabolism in cancer and neuroinflammation. | Allows for quantitative, whole-body imaging with high sensitivity and deep tissue penetration. | nih.govrsc.orgmdpi.com |
| Fluorescent | Cyanine Dyes (e.g., Cy3, Cy5.5), NBD | Real-time imaging of fructose uptake in cell culture and microscopy-based studies. | Enables high-resolution visualization of probe localization at the cellular and subcellular level. | nih.govnih.govresearchgate.net |
Exploration of New Applications in Synthetic Biology and Metabolic Engineering
Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. researchgate.net This field often involves the re-wiring of genetic circuits and the engineering of metabolic pathways. nih.goveurekalert.org Amino sugars, as essential constituents in microbial secondary metabolism, are attractive building blocks and signaling molecules for these engineered systems. researchgate.net
Future research could explore the integration of this compound into engineered biological systems. One potential application is in the production of high-value biochemicals. Metabolic engineering strategies are increasingly used to develop microbial strains for the production of various functional sugars. nih.gov By introducing and optimizing pathways for the synthesis and conversion of this compound, it could be used as a precursor for novel antibiotics, glycosylated proteins, or other bioactive compounds. The biosynthesis of many antibiotics, for instance, involves the incorporation of amino sugars derived from fructose and mannose metabolic pathways. researchgate.net
Furthermore, this compound or its derivatives could be used as signaling molecules to control synthetic genetic circuits. These circuits are composed of well-characterized genes and proteins that can be programmed to respond to specific chemical inputs. researchgate.net An engineered cell could be designed with a biosensor that recognizes this compound, triggering a specific output, such as the production of a therapeutic protein or a biofuel. This would expand the toolkit available to synthetic biologists for creating complex cellular behaviors.
Design of Targeted Biochemical Modulators for Investigational Pathways
The ability of this compound to modulate metabolic pathways makes it a valuable starting point for designing targeted biochemical tools for investigational research. Its structure can be systematically modified to create inhibitors or probes for specific enzymes or transporters involved in sugar metabolism and related signaling pathways.
A key area of interest is the design of inhibitors for enzymes in the fructose metabolic pathway, which could serve as tools to study diseases like diabetes and fungal infections. nih.govnih.gov For example, fructose-1,6-bisphosphate aldolase (B8822740) is a crucial enzyme in glycolysis and gluconeogenesis, and inhibitors have been designed to target it. researchgate.netnih.gov Using this compound as a scaffold, medicinal chemists could develop potent and selective modulators of such enzymes to investigate their roles in pathophysiology. The rational design of these inhibitors can be guided by the structure of the target enzyme's active site. rug.nl
Moreover, derivatives of this compound could be designed to target specific sugar transporters. Given that fructose mimics have been developed to inhibit GLUT5, this amino sugar provides a unique platform for creating new inhibitors with potentially different binding affinities or selectivities. researchgate.net These targeted modulators would be invaluable for dissecting the complex roles of fructose transport and metabolism in various investigational pathways, from cancer cell proliferation to the metabolic activities of the gut microbiome. nih.gov
Q & A
Basic Research Questions
Q. What enzymatic methods are used to synthesize 6-deoxy-D-fructose derivatives, and what are the critical reaction parameters?
- Answer : 6-Deoxy-D-fructose can be synthesized enzymatically using fructose-1,6-diphosphate and lactaldehyde in the presence of aldolase and triose phosphate isomerase (TPI) at pH 7.0 in an aqueous medium . Key parameters include pH stability, enzyme activity ratios, and reaction time to optimize yield. Hydrolysis of the monophosphate intermediate is required to obtain the final product. Alternative methods involve 1,3-dihydroxyacetone phosphate with lactaldehyde under similar enzymatic conditions .
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be employed to confirm the structure of 6-amino-6-deoxy-D-fructose?
- Answer : NMR spectroscopy (e.g., H, C, and 2D experiments like COSY and HSQC) identifies stereochemistry and substitution patterns by analyzing coupling constants and chemical shifts. MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. For phosphorylated derivatives, P NMR is critical. Reference data from NIST Standard Reference Databases (e.g., for 6-deoxy-D-glucose analogs) provide benchmarks for validation .
Q. What role does this compound play in metabolic pathway analysis?
- Answer : While direct data on this compound is limited, related compounds like D-fructose-6-phosphate are pivotal in glycolysis. Researchers can study its analogs to probe enzyme specificity (e.g., phosphofructokinase) or investigate perturbations in sugar metabolism. Isotopic labeling (e.g., C) tracks metabolic flux in cell cultures .
Advanced Research Questions
Q. How can enzyme kinetics and inhibition studies be designed using this compound derivatives?
- Answer : Phosphofructokinase and glutamine:fructose-6-phosphate amidotransferase (GFAT) activity can be assayed using D-fructose-6-phosphate analogs. Competitive inhibition studies require varying substrate (this compound) and cofactor concentrations. Use stopped-flow spectroscopy or calorimetry to measure binding affinities (, ) and inhibition constants () .
Q. How do researchers resolve contradictions in isomerization equilibrium data for 6-amino-D-fructose 6-phosphate?
- Answer : Discrepancies in equilibrium constants (e.g., at 278.85 K ) may arise from temperature, pH, or buffer effects. Validate experimental conditions using standardized protocols (e.g., NIST-recommended buffers) and compare with computational models (e.g., density functional theory for tautomer stability). Control for enzyme purity and activity in isomerase assays .
Q. What strategies are employed to synthesize bioactive iminocyclitols (e.g., D-fagomine) from this compound precursors?
- Answer : Fructose-6-phosphate aldolase catalyzes asymmetric C–C bond formation for chiral intermediates. Chemoenzymatic approaches combine enzymatic synthesis (e.g., aldolase-mediated coupling) with chemical modifications (e.g., reductive amination). Optimize reaction solvents (aqueous/organic biphasic systems) to enhance stereoselectivity .
Q. How can researchers address low yields in the chemical synthesis of 6-deoxy-D-fructose derivatives?
- Answer : Low yields may stem from side reactions (e.g., lactaldehyde polymerization). Mitigate this by using anionic exchange resins to stabilize intermediates or iterative purification (e.g., HPLC with ion-pairing reagents). For fluorinated analogs (e.g., 6-deoxy-6-fluorosucrose), optimize protecting groups (e.g., acetyl vs. benzyl) to improve regioselectivity .
Methodological Notes
- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed databases (e.g., NIST ).
- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in reaction datasets.
- Advanced Instrumentation : Employ cryoprobe NMR or high-resolution MS for trace-level impurity detection in synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
